Ethyl 6-amino-5-bromonicotinate
Description
Context within Nicotinic Acid and Pyridine (B92270) Chemistry
Ethyl 6-amino-5-bromonicotinate is a derivative of pyridine, a heterocyclic aromatic organic compound, and is specifically a substituted form of nicotinic acid (Vitamin B3). The core of its structure is a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is distinguished by several key functional groups attached to this ring: an ethyl ester group at the 3-position, a bromine atom at the 5-position, and an amino group at the 6-position. The presence and positioning of the amino group, the bromine atom, and the ethyl ester moiety significantly influence the molecule's reactivity and its utility in chemical synthesis.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 850429-51-5 sigmaaldrich.comnovasynorganics.com |
| Molecular Formula | C₈H₉BrN₂O₂ sigmaaldrich.com |
| Molecular Weight | 245.08 g/mol sigmaaldrich.com |
| IUPAC Name | ethyl 6-amino-5-bromopyridine-3-carboxylate sigmaaldrich.com |
| Physical Form | Light yellow to yellow powder or crystals sigmaaldrich.com |
| Purity | Typically 95-98% in commercial sources sigmaaldrich.com |
Significance as a Versatile Chemical Intermediate in Organic Synthesis
The true value of this compound in academic research lies in its role as a versatile chemical intermediate. It serves as a fundamental building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.
The bromine atom on the pyridine ring is a key feature, making the compound susceptible to substitution reactions where the bromine can be replaced by various other nucleophiles. Furthermore, the amino group can participate in a range of reactions, including condensation and acylation, while the entire molecule can undergo reduction or oxidation to yield different derivatives.
Key Reactions of this compound
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be displaced by other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution. |
| Reduction Reactions | The compound can be reduced to create the corresponding amine or alcohol derivatives. |
| Oxidation Reactions | Oxidation can lead to the formation of nitro or other oxidized derivatives. |
This reactivity profile allows chemists to use this compound as a scaffold, systematically modifying its structure to synthesize a library of new compounds with desired properties.
Scope of Academic Inquiry and Research Utility
The applications of this compound in scientific research are diverse, spanning chemistry, biology, and medicine. In chemistry, it is primarily used as a reagent and intermediate in the synthesis of novel organic compounds.
In the realm of medicinal chemistry, it has proven to be a particularly valuable starting material. For instance, it is a key intermediate in the synthesis of carba analogues of flupirtine (B1215404) and retigabine, which are compounds that target neuronal potassium channels. This highlights its utility in the development of potential therapeutics for neurological conditions. Researchers also utilize this compound in structure-activity relationship (SAR) studies to understand how specific structural modifications affect a molecule's biological activity. umn.edu
Furthermore, this compound and its derivatives are investigated for a range of potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also employed in biological research as a molecular probe to study enzyme interactions and other biochemical pathways.
Overview of Established Synthetic Routes
The established synthetic pathways to this compound typically begin with a pre-functionalized ethyl nicotinate (B505614) derivative. The core strategy involves a two-stage process: the regioselective bromination of the pyridine ring, followed by the controlled introduction of an amino group.
The initial step in the synthesis is the bromination of an appropriate ethyl nicotinate precursor. A common method involves the direct bromination of ethyl 6-aminonicotinate. This reaction can be effectively carried out using a suitable brominating agent. For instance, the use of 1,3-Dibromo-5,5-dimethylhydantoin has been identified as an effective agent for the bromination of related quinoxaline structures, suggesting its potential applicability in this synthesis. researchgate.net The reaction is typically performed in a solvent like dichloromethane (B109758) at controlled temperatures to ensure high regioselectivity and yield. researchgate.net
Another relevant precursor is Ethyl 6-chloronicotinate, which can be converted to its bromo-analogue, although the primary synthetic routes often build upon commercially available brominated nicotinate esters. rsc.org
Following the successful bromination of the pyridine ring, the next critical step is the introduction of the amino group at the C6 position. When starting from a precursor like Ethyl 5,6-dibromonicotinate, a selective amination is required. This is often achieved through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed amination, a variant of the Buchwald-Hartwig reaction, is a well-established method for forming C-N bonds. rsc.org
This process involves reacting the brominated nicotinate ester with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high conversion and selectivity. rsc.org Alternatively, copper-catalyzed amination reactions, such as the Chan-Lam coupling, provide another viable route for introducing the amino group onto the aromatic ring. whiterose.ac.ukorganic-chemistry.org
Detailed Reaction Mechanisms of Key Synthetic Processes
The key transformations in the synthesis of this compound are governed by distinct reaction mechanisms.
The bromination of an activated pyridine ring, such as in an aminonicotinate precursor, proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C6 position activates the pyridine ring, directing the incoming electrophile (bromonium ion or equivalent) to the ortho position (C5).
The mechanism for palladium-catalyzed amination is a well-studied catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromonicotinate derivative, forming a Pd(II) complex.
Amine Coordination and Deprotonation : The amine reactant coordinates to the palladium center. The base present in the reaction mixture then deprotonates the coordinated amine to form an amido ligand.
Reductive Elimination : The C-N bond is formed as the amino group and the nicotinate moiety are eliminated from the palladium center, regenerating the active Pd(0) catalyst and yielding the final product, this compound.
Optimization of Reaction Conditions for Yield and Purity
To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction parameters is essential.
The choice of solvent plays a critical role in both the bromination and amination steps. For bromination reactions, chlorinated solvents like dichloromethane (CH2Cl2) are often employed, as they are inert and facilitate good solubility of the reactants. researchgate.net
In palladium-catalyzed amination reactions, polar aprotic solvents such as 1,2-dimethoxyethane (DME), tetrahydrofuran (THF), or dioxane are commonly used. rsc.org These solvents are capable of solvating the metal complex and the reactants, which is crucial for the reaction to proceed efficiently. The selection of the solvent can influence the reaction rate and, in some cases, the selectivity of the coupling process.
The efficiency of the amination step is highly dependent on the catalytic system employed.
Palladium Catalysis : Systems based on palladium precursors like Pd2(dba)3 or palladium acetate, combined with phosphine-based ligands (e.g., Xantphos, BINAP), are frequently used. The ligand's structure is critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. A common base used in these reactions is cesium carbonate. rsc.org
Copper Catalysis : Copper(I) or Copper(II) salts, such as CuBr or Cu(OAc)2, can also effectively catalyze the C-N bond formation. whiterose.ac.ukorganic-chemistry.org These reactions often require a base and may be performed in solvents like methanol or toluene. whiterose.ac.ukorganic-chemistry.org Copper-catalyzed systems can sometimes offer a more cost-effective alternative to palladium and may be preferable for specific substrates. mdpi.com
The table below summarizes typical conditions for the key amination step.
| Parameter | Condition | Purpose |
| Catalyst | Palladium complex (e.g., PEPPSI-IPr) or Copper salt (e.g., CuBr) | Facilitates the C-N bond formation. rsc.orgwhiterose.ac.uk |
| Base | Cesium Carbonate (Cs2CO3) | Activates the amine for coupling. rsc.org |
| Solvent | Dimethoxyethane (DME) or Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. rsc.org |
| Temperature | 60–80°C | Ensures an adequate reaction rate. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSELYOOKTXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428415 | |
| Record name | Ethyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-51-5 | |
| Record name | Ethyl 6-amino-5-bromo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of Ethyl 6 Amino 5 Bromonicotinate
Substitution Reactions at the Bromine Atom
The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, enabling the introduction of various substituents through substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. In the context of ethyl 6-amino-5-bromonicotinate, the bromine atom can act as a leaving group. The rate of SNAr reactions is significantly influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring can accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com In some cases, even a typically poor leaving group like fluorine can be effective in SNAr reactions because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comkubikat.org this compound, with its bromo substituent, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura reaction has been employed to create a variety of biaryl compounds and other conjugated systems. libretexts.org For instance, it has been used in the synthesis of complex molecules like Dragmacidin D, a marine alkaloid with potential antitumor and antiviral activities. mdpi.com
A variation of this reaction, known as aminative Suzuki-Miyaura coupling, has been developed to form carbon-nitrogen-carbon linkages, producing diaryl amines instead of biaryls. snnu.edu.cnresearchgate.net This is achieved by incorporating a formal nitrene insertion process into the standard Suzuki-Miyaura reaction pathway. snnu.edu.cnresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-bromoindole derivative | 4-iodoanisole | PdCl₂(dppf) | KOH | Coupled biaryl product | 63% | mdpi.com |
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org
This reaction is instrumental in the synthesis of a wide array of compounds, including pharmaceuticals and natural products. wikipedia.org For example, it has been utilized in the synthesis of pyrrolo[3,2-f]quinolin-7(6H)-ones from 6-amino-5-bromoquinolin-2(1H)-ones and various acetylenes. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent |
|---|
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. This reaction is a cornerstone in medicinal chemistry for the synthesis of aryl amines. snnu.edu.cn Similar to other cross-coupling reactions, it proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Reactions Involving the Amino Group
The amino group at the 6-position of this compound is also a site for various chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a range of reactions. For instance, the amino group can undergo acylation, alkylation, and diazotization reactions, providing further avenues for the derivatization of the parent molecule. The presence of the amino group also influences the reactivity of the pyridine ring, activating it towards certain electrophilic substitutions.
Acylation and Amide Bond Formation
The presence of a primary amino group on the pyridine ring makes this compound readily susceptible to acylation, a fundamental transformation for forming amide bonds. ekb.eg This reaction is crucial for introducing a wide variety of substituents, thereby modifying the molecule's steric and electronic properties. The acylation can be achieved using several standard methodologies.
Reacting the amino group with acyl chlorides or acid anhydrides is a common and effective method for acylation. stackexchange.comgoogle.com Typically, these reactions are performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. stackexchange.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. google.com
Another important method for derivatization involves the reaction with isocyanates. thieme-connect.de The nucleophilic amino group of this compound can attack the electrophilic carbon of an isocyanate to form substituted urea (B33335) derivatives. thieme-connect.deresearchgate.net This reaction is generally efficient and does not require a catalyst.
The following table summarizes common acylation reactions applicable to the amino group of this compound.
Table 1: Acylation and Amide Bond Formation Reactions
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) |
| Acid Anhydride ((RCO)₂O) | Amide | Gentle heating may be required; a base can be used |
| Isocyanate (R-NCO) | Urea | Aprotic solvent, often at room temperature |
Alkylation Reactions
The amino group of this compound can undergo N-alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation and side reactions. However, more controlled methods are available.
Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for synthesizing N-alkylated amines. Another sophisticated approach is the palladium-catalyzed N-arylation (a specific type of alkylation), which allows for the formation of a C-N bond between the amino group and an aryl halide. nih.gov
Recent research has also focused on the catalytic N-alkylation of aminopyridines. For instance, methods using ruthenium(II) complexes have been developed for the N-alkylation of aromatic amines with alcohols under basic conditions. researchgate.net Another strategy employs boron trifluoride etherate (BF₃·OEt₂) as a catalyst for the reaction between 2-aminopyridines and 1,2-diketones. acs.org Studies have shown that aminopyridines with electron-donating groups tend to give higher yields due to increased nucleophilicity, whereas those with electron-withdrawing groups, such as the bromo-substituted derivative in this case, may show slightly lower but still effective reactivity. acs.org
Table 2: N-Alkylation Reactions
| Alkylating Agent/Method | Product Type | Typical Catalysts/Conditions |
|---|---|---|
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), potential for over-alkylation |
| Aldehyde/Ketone + Reducing Agent | Secondary Amine | Reductive Amination (e.g., with NaBH₃CN) |
| Aryl/Alkenyl Halide | N-Aryl/N-Alkenyl Amine | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) |
| Alcohols | N-Alkyl Amine | Transition metal catalysts (e.g., Ru complexes) with a base |
Derivatization to Form Imine or Schiff Base Derivatives
The primary aromatic amino group of this compound readily condenses with aldehydes or ketones to form imines, commonly known as Schiff bases. ekb.egijfmr.com This reversible reaction typically occurs under acidic or basic catalysis or with heating, and is often driven to completion by removing the water formed as a byproduct. ijfmr.com
The formation mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.net These Schiff base derivatives are valuable intermediates in their own right and can be used in a variety of subsequent transformations, including reduction to secondary amines or participation in cycloaddition reactions. The synthesis is generally straightforward, involving mixing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695) and often refluxing for a period. ekb.eg
Table 3: Schiff Base Formation
| Reactant | Product Type | General Conditions |
|---|---|---|
| Aldehyde (R-CHO) | N-Alkylideneamine (Schiff Base) | Acid or base catalysis, often with heating in a solvent like ethanol |
Reactions of the Ester Moiety
The ethyl ester group at the C3 position is another key site for chemical modification, primarily through hydrolysis and transesterification.
Hydrolysis to Nicotinic Acid Derivatives
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-amino-5-bromonicotinic acid. This transformation is typically achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification) is commonly employed, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, using a strong acid such as sulfuric or hydrochloric acid in the presence of water, is also effective. The kinetics of hydrolysis for similar ethyl nicotinate (B505614) structures have been shown to be pH-dependent. researchgate.net For instance, studies on the hydrolysis of ethyl nicotinate in skin homogenates demonstrate that the reaction follows Michaelis-Menten kinetics, indicating an enzyme-mediated process in biological environments. researchgate.net
Table 4: Ester Hydrolysis
| Condition | Reagents | Product |
|---|---|---|
| Basic (Saponification) | NaOH(aq) or KOH(aq), then H₃O⁺ | 6-amino-5-bromonicotinic acid |
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base.
In base-catalyzed transesterification, an alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent.
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol. This process is also an equilibrium, and using the incoming alcohol as the solvent is a common strategy to ensure a high yield of the new ester.
Cyclization Reactions and Heterocyclic Ring Formation
One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. researchgate.net This class of compounds is of great interest in medicinal chemistry. The strategic placement of the amino group and the ester moiety ortho to each other on the pyridine ring facilitates intramolecular or intermolecular cyclization reactions to form a second, fused six-membered ring.
A common strategy involves reacting the amino group with a reagent that can provide the remaining atoms needed for the pyrimidine (B1678525) ring. For example, heating 2-aminonicotinic acids or their esters with reagents like urea or ethyl carbamate (B1207046) can lead to the formation of pyrido[2,3-d]pyrimidinediones. thieme-connect.de Similarly, reaction with isothiocyanates can lead to the formation of thione-containing pyridopyrimidines. thieme-connect.de The initial step is typically the acylation or addition to the amino group, followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl (or a derivative thereof), leading to ring closure and elimination of ethanol. These cyclizations often require heat. stackexchange.comthieme-connect.de
Table 5: Cyclization to form Pyrido[2,3-d]pyrimidines
| Reagent | Intermediate | Resulting Fused Ring System |
|---|---|---|
| Urea (NH₂CONH₂) | Ureido derivative | Pyrido[2,3-d]pyrimidine-2,4-dione |
| Isocyanate (R-NCO) | Substituted urea derivative | 3-Substituted Pyrido[2,3-d]pyrimidine-2,4-dione |
| Isothiocyanate (R-NCS) | Thiourea derivative | 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one |
Synthesis of Pyridine-Fused Heterocycles
The presence of an ortho-amino ester functionality makes this compound an ideal precursor for the synthesis of pyridine-fused heterocycles, such as pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. The general strategy for constructing the pyrido[2,3-d]pyrimidine (B1209978) core involves the cyclization of a suitably functionalized 6-aminonicotinate derivative.
While direct examples of the use of this compound in the synthesis of pyrido[2,3-d]pyrimidines are not extensively documented in readily available literature, the synthetic routes for analogous compounds provide a clear blueprint for its potential applications. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by reacting a 6-aminopyrimidine with α,β-unsaturated esters. nih.gov Conversely, starting from a preformed pyridine ring, a 6-aminonicotinate derivative can be cyclized with various reagents to form the fused pyrimidine ring.
A common approach involves the reaction of the amino group with a three-carbon electrophilic partner. For example, condensation with diethyl malonate in the presence of a base could lead to the formation of a 5-substituted pyrido[2,3-d]pyrimidine derivative. The reaction would proceed through initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. The bromine atom at the 5-position of the starting material would be retained in the final product at the 7-position of the pyrido[2,3-d]pyrimidine ring system, offering a handle for further functionalization.
An analogous transformation has been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives from ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. nih.gov In this case, heterocyclization with reagents like phenylisothiocyanate or formamide (B127407) leads to the formation of the fused pyrimidine ring. nih.gov This demonstrates the utility of the 6-amino-3-carboxylate scaffold in constructing such bicyclic systems.
The following table outlines a proposed reaction scheme for the synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound based on established synthetic methodologies.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Diethyl malonate | NaOEt, EtOH, reflux | Ethyl 7-bromo-4-hydroxy-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
| This compound | Formamide | Reflux | 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one |
These examples highlight the potential of this compound as a key intermediate in the synthesis of a variety of pyridine-fused heterocycles, offering a pathway to novel compounds with potential applications in medicinal chemistry and materials science.
Formation of Polycyclic Architectures
The strategic placement of reactive functional groups in this compound also opens up possibilities for the construction of more complex, polycyclic architectures. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for building such intricate molecular scaffolds. thieme-connect.comnih.gov
While specific examples detailing the use of this compound in tandem cyclizations to form polycyclic systems are not prevalent, the principles of this approach can be applied. For instance, a tandem radical cyclization has been utilized to construct a 6/6/5 fused tricyclic skeleton, a common core in various natural products. thieme-connect.com This suggests that with appropriate modification and reaction partners, the pyridine ring of this compound could serve as a foundation for building additional fused rings.
One potential strategy could involve a sequence of reactions where the initial formation of a pyridine-fused heterocycle, as described in the previous section, is followed by further cyclization reactions. For example, the bromine atom at the 7-position of a synthesized pyrido[2,3-d]pyrimidine could be utilized in a palladium-catalyzed cross-coupling reaction with a suitably functionalized partner, which could then undergo an intramolecular cyclization to form a third ring.
The synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives, which are tetracyclic systems, often involves multicomponent reactions, showcasing the power of convergent strategies in building molecular complexity. orgchemres.org The structural motifs present in this compound are amenable to such multicomponent approaches.
The following table illustrates a hypothetical reaction pathway for the formation of a tricyclic system starting from this compound.
| Starting Material | Reaction Sequence | Intermediate/Product |
| This compound | 1. Reaction with a suitable diketone to form a fused quinoline. 2. Intramolecular cyclization of a side chain introduced via the ester or amino group. | A tricyclic fused system containing the initial pyridine ring. |
| This compound | Tandem reaction involving both the amino and bromo functionalities with a bifunctional reagent. | A polycyclic architecture formed in a single step. |
The development of such synthetic routes would provide access to novel polycyclic heteroaromatic compounds, a class of molecules with significant potential in various fields of chemical science.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound is governed by the interplay of its functional groups, which dictates the regioselectivity and, in certain reactions, the stereoselectivity of the outcome.
Regioselectivity
The pyridine ring of this compound possesses distinct electronic properties that influence the regioselectivity of its reactions. The amino group at the 6-position and the ester group at the 3-position are electron-donating and electron-withdrawing, respectively, which affects the electron density around the ring. The bromine atom at the 5-position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Studies on the regioselective functionalization of similar halogenated pyridines and other heteroaromatics provide valuable insights. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on dihalogenated pyridines have been shown to proceed with high regioselectivity, often favoring the position with the most electrophilic carbon-halogen bond. researchgate.netresearchgate.net In the case of this compound, the C5-Br bond is the primary site for such transformations. The directing effects of the amino and ester groups can further modulate this reactivity. Research on the regioselective bromination and subsequent Suzuki-Miyaura coupling of 4-substituted 1H-indazoles has demonstrated the ability to selectively functionalize specific positions on a heterocyclic ring. nih.gov
The following table summarizes the expected regioselective reactions of this compound.
| Reaction Type | Reagent | Expected Site of Reaction | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C5 (Bromine position) | 5-Aryl-6-aminonicotinate derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C5 (Bromine position) | 5,6-Diaminonicotinate derivative |
| Electrophilic Aromatic Substitution | Electrophile | C4 (Activated by the amino group) | 4-Substituted-5-bromo-6-aminonicotinate derivative |
Stereoselectivity
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers, making stereoselectivity a critical consideration. The synthesis of enantiomerically pure or enriched compounds is often crucial for their application in areas such as medicinal chemistry.
Diastereoselective and enantioselective synthetic methods are well-established for various classes of heterocyclic compounds. For example, diastereoselective syntheses of substituted pyridines have been achieved through one-pot, multi-component reactions, where the stereochemistry is confirmed by X-ray diffraction analysis. thieme-connect.com The stereoselective synthesis of tetrahydropyridines and other piperidine-like structures has also been extensively studied, often involving strategies like ring-expansion of cyclopropanated heterocycles or oxidative C-H functionalization of enamides. nih.govacs.orgrsc.org
While direct stereoselective derivatizations of this compound are not widely reported, the principles from these related studies can be applied. For instance, a reaction that creates a new chiral center adjacent to the existing pyridine ring could be influenced by the steric and electronic properties of the substituents. The use of chiral catalysts or auxiliaries would be a key strategy to control the stereochemical outcome.
The following table provides hypothetical examples of stereoselective reactions involving derivatives of this compound.
| Reaction Type | Chiral Influence | Expected Outcome |
| Asymmetric hydrogenation of a C=C bond introduced via derivatization | Chiral catalyst (e.g., Rh-DuPhos) | Enantiomerically enriched product with a new stereocenter |
| Diastereoselective addition to a carbonyl group introduced on a side chain | Substrate control from existing stereocenters or chiral reagent control | Diastereomerically enriched product |
Applications of Ethyl 6 Amino 5 Bromonicotinate As a Versatile Chemical Building Block
Synthesis of Advanced Pharmaceutical Intermediates
The chemical reactivity of ethyl 6-amino-5-bromonicotinate makes it an invaluable starting material for the creation of advanced pharmaceutical intermediates. evonik.com These intermediates are essential for the development of new drugs targeting a range of diseases. evonik.com
Carba Analogues of K V 7 Channel Openers (e.g., Flupirtine (B1215404), Retigabine)
A significant application of this compound is in the synthesis of carba analogues of K V 7 channel openers like flupirtine and retigabine. K V 7 channels are voltage-gated potassium channels that play a critical role in neuronal excitability. nih.gov Openers of these channels are used in the treatment of conditions such as epilepsy and chronic pain. rsc.orgresearchgate.net
Flupirtine, while an effective analgesic, has been associated with a risk of liver toxicity, potentially due to the metabolic oxidation of its triaminophenyl core. rsc.org Researchers have focused on synthesizing analogues that replace this oxidation-sensitive part of the molecule to create safer alternatives. This compound serves as a key building block in constructing these new analogues, which aim to retain the therapeutic efficacy of the parent compounds while minimizing adverse effects. researchgate.net By modifying the core structure, scientists are developing novel K V 7 channel openers with improved safety profiles. rsc.org
| Drug | Mechanism of Action | Therapeutic Use | Role of this compound |
| Flupirtine | K V 7.2/3 channel opener | Analgesic | Synthesis of safer carba analogues. rsc.org |
| Retigabine | K V 7.2-7.5 channel modulator | Antiepileptic | Synthesis of conformationally restricted, more stable analogues. researchgate.net |
Nicotinic Acid-Based Drug Candidates (e.g., Analgesic, Anti-inflammatory)
The nicotinic acid (niacin) framework is a well-established pharmacophore in drug discovery. This compound, as a substituted nicotinic acid derivative, provides a valuable platform for developing new drug candidates with potential analgesic and anti-inflammatory properties.
Inflammation is a complex biological response implicated in numerous diseases, including arthritis and cardiovascular conditions. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used but can have significant side effects. nih.gov The development of new anti-inflammatory agents with improved safety is a key research goal. nih.gov The structure of this compound allows for chemical modifications to create novel compounds that can modulate inflammatory pathways. For instance, derivatives can be synthesized to target enzymes like cyclooxygenase (COX) with greater selectivity, potentially reducing gastrointestinal side effects. nih.gov
Similarly, in the search for new analgesics, this compound serves as a starting point for molecules designed to interact with pain-related targets. The versatility of its chemical handles allows for the introduction of various functional groups to optimize potency and pharmacokinetic properties.
Exploration in Antimicrobial Agent Development
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. researchgate.net this compound has been investigated as a scaffold for the synthesis of compounds with potential antibacterial and antifungal activity. mdpi.com
The pyridine (B92270) ring and its substituents can be crucial for the antimicrobial action of a compound. mdpi.com Researchers have synthesized metal complexes of derivatives of this compound and evaluated their activity against various bacterial and fungal strains. mdpi.com For example, some synthesized complexes have shown significant efficacy against Gram-positive and Gram-negative bacteria. mdpi.com The development of such compounds is often based on the principle of targeting essential microbial enzymes or cellular processes. nih.gov
Development of Novel Heterocyclic Scaffolds for Materials Science
Beyond pharmaceuticals, this compound is a valuable building block in materials science for the creation of novel heterocyclic scaffolds. enamine.net These scaffolds can be used to construct organic materials with specific electronic, optical, or thermal properties.
The reactive sites on the molecule allow for its incorporation into larger, more complex structures, including polymers and macrocycles. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and specialized coatings. The ability to precisely tailor the chemical structure by starting with a versatile building block like this compound is crucial for designing materials with desired functionalities.
Exploration in Agrochemical and Insecticidal Research
The structural motifs present in this compound are also of interest in the field of agrochemicals. The development of new, effective, and environmentally safer pesticides is an ongoing challenge. This compound can serve as a precursor for the synthesis of novel insecticides and other crop protection agents. sigmaaldrich.comnovasynorganics.com
By modifying the core structure, chemists can design molecules that target specific biological pathways in insects or plant pathogens while having minimal impact on non-target organisms. The bromine and amino substituents offer handles for a variety of chemical transformations, enabling the creation of a diverse library of compounds for screening and optimization in agrochemical research.
Utility in Enzyme Interaction Studies and Biochemical Assays as a Probe
The ability of this compound to interact with biological molecules makes it a useful tool in biochemical research. It can be employed as a chemical probe to study enzyme interactions and to develop biochemical assays.
The amino and bromine groups on the pyridine ring can participate in hydrogen bonding and halogen bonding interactions with the active sites of enzymes, allowing researchers to probe the structure and function of these proteins. By observing how this molecule or its derivatives bind to and modulate the activity of an enzyme, scientists can gain insights into the enzyme's mechanism of action. This information is valuable for drug design and for understanding fundamental biological processes.
Advanced Spectroscopic and Computational Analysis of Ethyl 6 Amino 5 Bromonicotinate and Its Derivatives
High-Resolution NMR Spectroscopy for Structural Elucidation (beyond routine 1H and 13C NMR)
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information for structure confirmation, the complexity of substituted heterocycles like Ethyl 6-amino-5-bromonicotinate necessitates the use of advanced 2D NMR techniques for unambiguous signal assignment. nih.govresearchgate.net These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.
Key 2D NMR experiments for the detailed structural elucidation of this compound and its derivatives include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would definitively establish the correlation between the methyl and methylene (B1212753) protons of the ethyl group (-CH₂-CH₃) and is crucial for assigning protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. ipb.pt It is an essential tool for assigning the ¹³C signals of the pyridine ring and the ethyl ester group by correlating them to their known ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining the conformation of the molecule in solution and for distinguishing between isomers.
By combining these techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, which is often impossible with 1D NMR alone due to the complex coupling patterns and chemical shift overlaps in substituted aromatic systems. nih.gov
Mass Spectrometry Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula (C₈H₉BrN₂O₂). rsc.org
A defining characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a clear indicator of a monobrominated compound. nih.gov
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions can be predicted to follow several logical pathways based on the strengths of chemical bonds and the stability of the resulting fragments.
Predicted Fragmentation Pathways:
| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure/Loss |
| [M]⁺ | 244 | Molecular Ion |
| [M - C₂H₅]⁺ | 215 | Loss of the ethyl radical from the ester |
| [M - OC₂H₅]⁺ | 199 | Loss of the ethoxy radical (alpha cleavage) |
| [M - C₂H₄]⁺ | 216 | McLafferty rearrangement (loss of ethylene) |
| [M - CO₂C₂H₅]⁺ | 171 | Loss of the entire ethyl carboxylate group |
These fragmentation patterns, combined with the distinctive bromine isotopic signature, provide conclusive evidence for the structure of the molecule.
X-ray Crystallography Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of its close isomer, ethyl 5-amino-2-bromoisonicotinate, reveals key structural features that can be extrapolated. nih.gov
In the solid state, the pyridine ring is expected to be planar. The ethyl ester group may exhibit some conformational flexibility, but intramolecular hydrogen bonds, such as between the amino group (N-H) and the ester's carbonyl oxygen (C=O), can lock the molecule into a specific conformation. nih.gov
Intermolecular interactions are critical in defining the crystal packing. For this molecule, hydrogen bonds are expected to be the dominant organizing force. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen, the carbonyl oxygen, and the ester oxygen can act as acceptors. These interactions, such as N-H···N or N-H···O, would link molecules together to form chains, sheets, or more complex three-dimensional networks in the crystal lattice. nih.govnih.gov
Representative Crystallographic Data (from isomer ethyl 5-amino-2-bromoisonicotinate) nih.gov
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal |
| Intermolecular Interactions | N—H···N hydrogen bonds | Forms zigzag chains, governing the crystal packing |
| Hirshfeld Surface Analysis | H···H (33.2%), Br···H (20.9%) | Quantifies the types of intermolecular contacts |
This type of analysis provides a detailed picture of how the molecules arrange themselves, which influences physical properties like melting point and solubility.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. derpharmachemica.com It provides insights that are complementary to experimental data and can be used to understand reactivity and predict the outcomes of chemical reactions. nih.govresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. thaiscience.info
HOMO: Represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to have significant contributions from the electron-donating amino group and the π-system of the pyridine ring.
LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to be localized on the electron-withdrawing pyridine ring and the ethyl carboxylate group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more chemically reactive. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution on the molecule.
Calculated Reactivity Descriptors (based on isomer ethyl 5-amino-2-bromoisonicotinate) nih.gov
| Descriptor | Calculated Value (eV) | Interpretation |
| E(HOMO) | -6.2700 | Ionization Potential (electron-donating ability) |
| E(LUMO) | -2.1769 | Electron Affinity (electron-accepting ability) |
| Energy Gap (ΔE) | 4.0931 | Index of Chemical Reactivity |
| Electronegativity (χ) | 4.2234 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.0465 | Resistance to change in electron configuration |
These calculations provide quantitative measures of the molecule's electronic properties, which are fundamental to predicting its behavior in chemical reactions. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, chemists can elucidate detailed reaction mechanisms. nih.gov For a given reaction involving this compound, DFT can be used to:
Identify the lowest energy reaction pathway: By comparing the activation energies (the energy difference between reactants and the transition state) of different possible mechanisms.
Analyze the geometry of transition states: This provides a snapshot of the bond-making and bond-breaking processes.
Predict reaction kinetics: The calculated activation energy is directly related to the reaction rate.
For example, in a nucleophilic aromatic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide leaving group, providing a complete energetic profile of the reaction.
Regioselectivity Prediction in Substitution and Cyclization
Many reactions involving substituted aromatic rings can yield multiple regioisomers. DFT calculations can accurately predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to each possible product. nih.govresearchgate.net The pathway with the lower activation energy barrier will be kinetically favored, and the corresponding regioisomer will be the major product.
For instance, in a cross-coupling reaction at either the C-Br bond or a potential C-H activation site, DFT can be used to:
Model the transition state for oxidative addition at each site.
Calculate the activation energy for each pathway.
Determine the energetic preference for one regioisomer over the other.
This predictive power is essential for designing selective syntheses and avoiding the formation of unwanted byproducts, making DFT a cornerstone of modern synthetic and computational chemistry. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations offer a window into its conformational flexibility and interactions with its environment at an atomic level.
Conformational Analysis in Solution
MD simulations can predict how the structure of this compound changes in a solvent, mimicking physiological conditions. These simulations reveal the energetically favorable conformations of the molecule. A key aspect is the torsion angle between the nicotinic ring and the ethyl ester group. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the C—O—C—C torsion angle was found to be 180.0 (2)° in the crystalline state, indicating a planar conformation. nih.gov In solution, the molecule is expected to explore a wider range of conformations due to thermal fluctuations and interactions with solvent molecules. Understanding the predominant conformations in solution is vital as it dictates how the molecule will interact with biological targets.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The biological activity of this compound is significantly influenced by its ability to form various intermolecular interactions. MD simulations can elucidate the nature and dynamics of these interactions.
Hydrogen Bonding: The amino group on the pyridine ring is a potent hydrogen bond donor, while the ester and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors. These interactions are crucial for the molecule's binding to target proteins. In the crystal structure of a related compound, N—H⋯N interactions form zigzag chains. nih.gov
Halogen Bonding: The bromine atom at the 5-position of the pyridine ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. Halogen bonds are increasingly recognized for their importance in ligand-protein binding. rsc.orgnih.gov The strength and geometry of these bonds can be explored through MD simulations, providing insights into their contribution to binding affinity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are computational techniques that correlate the chemical structure of a compound with its biological activity and predict its binding mode with a biological target, respectively.
Ligand-Target Binding Affinity Prediction
Molecular docking simulations are employed to predict how this compound binds to a specific biological target, such as an enzyme or a receptor. These studies can estimate the binding affinity, often expressed as a docking score or free energy of binding. For instance, docking studies with a related compound, ethyl 5-amino-2-bromoisonicotinate, against the COVID-19 main protease (PDB ID: 6LU7) suggested its potential as a pharmaceutical candidate. nih.gov Similarly, docking simulations for 6-Gingerol against the androgen receptor (AR) and estrogen receptor β (ERβ) were used to investigate its binding affinity. nih.gov Such predictions are instrumental in the early stages of drug discovery to prioritize compounds for further experimental testing.
Prediction of Biological Activity and Selectivity
QSAR models can be developed to predict the biological activity of derivatives of this compound. These models are built by correlating various physicochemical descriptors of a series of compounds with their experimentally determined biological activities. While specific QSAR studies on this compound are not detailed in the provided results, the general approach involves using computational tools to predict activity spectra for substances (PASS). way2drug.com This can help in designing new derivatives with enhanced potency and selectivity towards a specific biological target. way2drug.com The PASS approach can predict a wide range of biological activities, aiding in the identification of new therapeutic applications for a compound and its analogs. way2drug.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis provides a detailed picture of the close contacts between neighboring molecules.
For the related compound, ethyl 5-amino-2-bromoisonicotinate, Hirshfeld surface analysis revealed the following significant contributions to the surface contacts: nih.gov
| Interaction Type | Contribution (%) |
| H···H | 33.2 |
| Br···H/H···Br | 20.9 |
| O···H/H···O | 11.2 |
| C···H/H···C | 11.1 |
| N···H/H···N | 10.0 |
This table is based on data for ethyl 5-amino-2-bromoisonicotinate and serves as an illustrative example of the insights gained from Hirshfeld surface analysis. nih.gov
The analysis highlights the prevalence of hydrogen bonds (N···H/H···N and O···H/H···O) and halogen-hydrogen contacts (Br···H/H···Br), reinforcing the importance of these interactions in the solid-state architecture of such molecules. nih.gov The red spots on the Hirshfeld surface mapped over d_norm indicate the locations of the strongest intermolecular contacts, which often correspond to hydrogen bonds. nih.govnih.gov This detailed understanding of intermolecular forces is crucial for crystal engineering and for comprehending the solid-state properties of the compound.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Methodologies
The development of asymmetric synthetic routes to create chiral derivatives of Ethyl 6-amino-5-bromonicotinate represents a significant and largely unexplored area of research. In medicinal chemistry, individual enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.
Future research should focus on:
Catalytic Asymmetric Synthesis: Developing novel chiral catalysts (organocatalysts or transition-metal complexes) for the enantioselective synthesis of molecules derived from this compound. This could involve asymmetric transformations at the pyridine (B92270) ring or its substituents.
Chiral Auxiliaries: Employing chiral auxiliaries to direct stereoselective reactions, which can be subsequently removed to yield the desired chiral product.
Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of derivatives, providing access to enantiomerically pure compounds.
Success in this area would enable the synthesis of new, stereochemically defined drug candidates with potentially improved efficacy and reduced side effects.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and efficiency for chemical manufacturing. researchgate.netsci-hub.se The synthesis of pyridine derivatives has been shown to be amenable to flow processing, often leading to higher yields and shorter reaction times. researchgate.netbeilstein-journals.orgnih.gov
Future research avenues include:
Continuous Flow Synthesis of this compound: Developing a robust, end-to-end flow process for the synthesis of the title compound itself. This would involve optimizing the bromination and amination steps in a continuous reactor system.
Automated Library Synthesis: Combining flow chemistry with automated platforms to rapidly generate libraries of diverse derivatives. By systematically varying reactants and reaction conditions, researchers can efficiently explore a vast chemical space for drug discovery and materials science applications. The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to microwave flow reactors for the one-step preparation of trisubstituted pyridines. researchgate.netbeilstein-journals.orgnih.gov
In-line Purification and Analysis: Integrating downstream processing, such as purification and real-time analysis, into the flow setup to create a fully automated "synthesis-to-testing" pipeline.
These advancements would accelerate the discovery and development process, making the synthesis of novel compounds more resource-efficient and scalable. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Challenging, often requires re-optimization | Straightforward, by extending run time |
| Safety | Higher risk with exotherms and hazardous reagents | Improved, smaller reaction volumes, better heat/mass transfer |
| Reaction Time | Often hours to days | Significantly reduced, from hours to minutes mdpi.com |
| Process Control | Limited control over parameters | Precise control over temperature, pressure, stoichiometry |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
Exploration of Electrochemical Synthesis Routes
Electrochemical synthesis is emerging as a powerful and sustainable alternative to conventional chemical methods, often avoiding harsh reagents and reducing waste. rsc.org Electrosynthesis has been successfully applied to the formation of various nitrogen-containing heterocycles, including aminopyridines and their derivatives. nih.govresearchgate.netmdpi.com
Unexplored opportunities in this domain include:
Electrochemical Amination: Investigating the direct electrochemical amination of a brominated precursor to form this compound, potentially avoiding the use of high-pressure ammonia (B1221849) or other hazardous aminating agents.
Electrochemical Cross-Coupling: Utilizing electrochemical methods for C-C or C-N bond formation at the bromine position. For instance, nickel-catalyzed electrochemical cross-coupling has been used to prepare 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines. nih.gov A similar strategy could be applied to couple various fragments to the this compound scaffold.
Mediator-Driven Synthesis: Exploring the use of mediators, such as KI, to facilitate electrochemical reactions under mild conditions in environmentally friendly solvents like water. rsc.org This approach has been used for the synthesis of pyridine carboxamides from carbohydrazides. rsc.org
Adopting electrochemical strategies could lead to greener, safer, and more efficient synthetic pathways for this compound and its derivatives.
Applications in Emerging Fields (e.g., Optoelectronic Materials, Sensors)
The unique electronic properties of the substituted pyridine ring, featuring both an electron-donating amino group and an electron-withdrawing bromo- and ester group, make this compound an intriguing candidate for applications beyond medicinal chemistry.
Future research should explore:
Organic Electronics: Synthesizing and evaluating polymers and small molecules derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The inherent functionality allows for tuning of the electronic and photophysical properties.
Chemical Sensors: Designing and fabricating chemical sensors based on derivatives of this compound. The amino group and the pyridine nitrogen can act as binding sites for specific analytes. Computational studies on related nicotinic acid hydrazide complexes have shown their potential for gas sensing, suggesting a viable path for experimental validation with this scaffold. nih.gov
Functional Materials: Investigating its use in the creation of other functional materials, such as corrosion inhibitors or stimuli-responsive materials. nih.govacs.org The team of scientists at Sigma-Aldrich has experience in material science research that may be relevant. sigmaaldrich.com
Tapping into these emerging fields could reveal novel and high-value applications for this versatile chemical building block.
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. nih.gov Methods like Density Functional Theory (DFT) can be applied to understand and optimize molecules based on this compound.
Key areas for future computational work include:
De Novo Drug Design: Using the this compound scaffold as a starting point for the computational design of new ligands targeting specific biological receptors or enzymes. The mechanism of action is believed to involve hydrogen bonding from the amino group and halogen interactions from the bromine atom.
Materials Property Prediction: Employing computational models to predict the electronic, optical, and charge-transport properties of novel materials derived from this compound before their synthesis. This would allow researchers to prioritize the most promising candidates for optoelectronic applications.
Reaction Mechanism and Optimization: Modeling potential synthetic pathways, including electrochemical routes, to understand reaction mechanisms and predict optimal conditions, thus accelerating the development of new synthetic methodologies. Computational studies have been used to investigate the interaction of nicotinic acid derivatives with various substrates. nih.govmdpi.com
Table 2: Potential Applications and Relevant Computational Modeling Techniques
| Application Area | Key Properties to Model | Relevant Computational Technique(s) |
|---|---|---|
| Medicinal Chemistry | Binding Affinity, Conformation, ADMET Properties | Molecular Docking, Molecular Dynamics (MD), QSAR |
| Optoelectronics | HOMO/LUMO levels, Band Gap, Excitation Energies | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |
| Chemical Sensors | Analyte Binding Energy, Electronic Perturbation | DFT, Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Reaction Synthesis | Transition States, Activation Energies, Reaction Pathways | DFT, Ab Initio Methods |
By leveraging advanced computational modeling, researchers can make more informed decisions, accelerating the design-synthesize-test cycle and unlocking the full potential of this compound and its derivatives.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 6-amino-5-bromonicotinate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves testing reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., palladium-based catalysts for coupling reactions). Purification techniques like column chromatography or recrystallization should be tailored to the compound’s solubility profile. Purity can be verified via GC (≥98% purity threshold, as per similar brominated intermediates) . For reproducibility, document moisture control (<0.5% as in ) to prevent hydrolysis of the ester group.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Combine / NMR to confirm the ethyl ester moiety and bromine/amino substitution patterns. Mass spectrometry (HRMS) validates molecular weight (theoretical ~260–265 g/mol, extrapolated from and ). IR spectroscopy can identify amine N-H stretches (~3300 cm) and ester C=O (~1700 cm). Cross-verify discrepancies by repeating analyses under standardized conditions .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Store in amber vials at 0–4°C with desiccants, as brominated analogs (e.g., 5-bromonicotinic acid in ) are sensitive to moisture and thermal decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the bromine site and amino group. Compare experimental reactivity in Suzuki-Miyaura couplings using arylboronic acids with varying substituents (electron-donating vs. withdrawing). Monitor reaction progress via -NMR if fluorinated analogs (e.g., 6-bromo-5-fluoronicotinaldehyde in ) are synthesized .
Q. What strategies resolve contradictions in observed vs. predicted biological activity of derivatives from this compound?
- Methodological Answer : Use molecular docking simulations to assess binding affinity discrepancies. Validate via in vitro assays (e.g., enzyme inhibition) under controlled pH and temperature. Analyze outliers by revisiting synthetic pathways—trace impurities (e.g., residual palladium in ) may skew results. Apply meta-analysis frameworks ( ) to compare datasets across studies .
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
- Methodological Answer : Employ molecular dynamics simulations to model transition states for electrophilic aromatic substitution. Compare with experimental outcomes from nitration or halogenation reactions. Use Hammett plots to correlate substituent effects with reaction rates, leveraging data from analogous compounds (e.g., 6-bromoquinoxaline in ) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC values. Account for batch-to-batch variability by including random effects in mixed models. Validate assumptions via residual plots and sensitivity analyses, as outlined in systematic review guidelines ( ) .
Q. How should researchers design controls to isolate the effects of this compound in multi-step synthetic pathways?
- Methodological Answer : Include negative controls (e.g., omitting the brominated substrate) and positive controls (e.g., a known reactive analog like 5-bromonicotinonitrile in ). Use LC-MS to track intermediate formation and quantify side products. Document all variables (e.g., stirring rate, inert atmosphere) to ensure reproducibility .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
